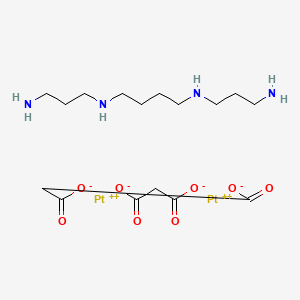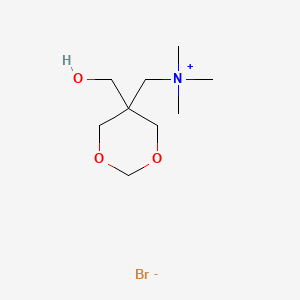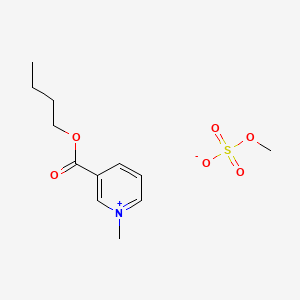![molecular formula C20H21ClN4O6 B13785292 2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate CAS No. 67923-44-8](/img/structure/B13785292.png)
2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate is an organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its complex molecular structure, which includes a chloro-substituted phenyl ring, a nitrophenyl azo group, and an imino linkage, all connected to an ethyl diacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate typically involves a multi-step process. The initial step often includes the diazotization of 4-nitroaniline, followed by coupling with 3-chloroaniline to form the azo compound. This intermediate is then reacted with ethyl diacetate under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye in textile manufacturing and as a colorant in various industrial products
Mechanism of Action
The mechanism of action of 2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The chloro and nitro groups also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Disperse Brown 1: Similar in structure but with different substituents, used primarily as a dye.
Disperse Orange 30: Another azo compound used as a colorant in textiles.
Uniqueness
2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from industrial dyes to potential therapeutic agents, sets it apart from other similar compounds .
Properties
CAS No. |
67923-44-8 |
|---|---|
Molecular Formula |
C20H21ClN4O6 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-chloro-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H21ClN4O6/c1-14(26)30-11-9-24(10-12-31-15(2)27)18-7-8-20(19(21)13-18)23-22-16-3-5-17(6-4-16)25(28)29/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
XYVFLLFMYZLCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)






![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)

